Differential Synthetic Versatility: Allyl vs. Propyl at the 4-Position Enables Olefin-Dependent Diversification
The 4-allyl substituent of the target compound provides a terminal alkene functionality that permits olefin-centered transformations (e.g., hydroboration-oxidation, ozonolysis, olefin metathesis, Heck coupling) not possible with the saturated 4-propyl analog . This structural feature directly expands the accessible chemical space of downstream derivatives. While quantitative yield data for specific transformations on 4-allyl-1H-indol-5-ol are not publicly available, the presence of the allyl group is a binary differentiation point: 4-propyl-1H-indol-5-ol (CAS 724466-38-0, MF C11H13NO, MW 175.23 g/mol) lacks this reactive handle entirely .
| Evidence Dimension | Presence of terminal alkene functional group for diversification reactions |
|---|---|
| Target Compound Data | Terminal C=C bond present (allyl group at 4-position) |
| Comparator Or Baseline | 4-Propyl-1H-indol-5-ol: fully saturated C3 alkyl chain; no olefin functionality |
| Quantified Difference | Binary functional group difference; allyl group enables at least 4 major reaction classes not available to propyl analog |
| Conditions | Structural comparison based on molecular formula; synthetic utility inferred from established alkene reactivity |
Why This Matters
For procurement decisions where the compound is intended as a synthetic intermediate, the allyl group's reactivity is a non-negotiable requirement; the propyl analog cannot serve as a drop-in replacement for any route requiring olefin chemistry.
